1-Bromo-3-(tert-butoxy)cyclobutane
Overview
Description
1-Bromo-3-(tert-butoxy)cyclobutane is an organic compound with the molecular formula C8H15BrO. It is a cyclobutane derivative where a bromine atom is attached to the first carbon and a tert-butoxy group is attached to the third carbon. This compound is of interest in organic synthesis due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-3-(tert-butoxy)cyclobutane can be synthesized through various methods. One common approach involves the bromination of 3-(tert-butoxy)cyclobutene. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent like dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and avoid side reactions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar bromination reactions on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process by providing better control over reaction conditions and minimizing the risk of hazardous by-products .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-(tert-butoxy)cyclobutane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of various substituted cyclobutane derivatives.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3).
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) or sodium hydride (NaH) are used in non-polar solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures.
Major Products Formed
Substitution Reactions: Products include various substituted cyclobutanes, depending on the nucleophile used.
Elimination Reactions: The major product is typically an alkene, such as 3-(tert-butoxy)cyclobutene.
Scientific Research Applications
1-Bromo-3-(tert-butoxy)cyclobutane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: In the chemical industry, it can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(tert-butoxy)cyclobutane in chemical reactions involves the reactivity of the bromine atom and the tert-butoxy group. The bromine atom is a good leaving group, making the compound reactive in substitution and elimination reactions. The tert-butoxy group can stabilize carbocation intermediates, facilitating certain reaction pathways .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-(tert-butyl)cyclobutane: Similar structure but with a tert-butyl group instead of a tert-butoxy group.
1-Bromo-3-(methoxy)cyclobutane: Similar structure but with a methoxy group instead of a tert-butoxy group.
Uniqueness
1-Bromo-3-(tert-butoxy)cyclobutane is unique due to the presence of the tert-butoxy group, which provides steric hindrance and electronic effects that influence its reactivity. This makes it a valuable intermediate in organic synthesis, allowing for the exploration of new reaction mechanisms and the synthesis of novel compounds .
Properties
IUPAC Name |
1-bromo-3-[(2-methylpropan-2-yl)oxy]cyclobutane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BrO/c1-8(2,3)10-7-4-6(9)5-7/h6-7H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPSLXTOCYSMBTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1CC(C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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